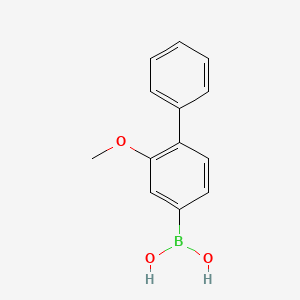

2-Methoxy-4-biphenylboronic acid

Description

Significance of Arylboronic Acids in Modern Synthetic Methodologies

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their remarkable utility in carbon-carbon and carbon-heteroatom bond formation. rsc.org Their stability, low toxicity, and ease of handling make them highly attractive reagents in a multitude of chemical transformations. nih.govresearchgate.net The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials. rsc.orgnih.gov Beyond this, arylboronic acids participate in a diverse array of other reactions, including Chan-Lam amination for C-N bond formation and additions to various functional groups. researchgate.netwiley.com Their versatility also extends to acting as precursors for aryl radicals and serving as catalysts in their own right for certain transformations. rsc.orgacs.org The reactivity and properties of arylboronic acids can be finely tuned by the electronic nature of the substituents on the aromatic ring, allowing for a high degree of control in synthetic design. researchgate.net

Properties

IUPAC Name |

(3-methoxy-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEBGCLQPCQHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238791 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-97-3 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Catalytic Applications of 2 Methoxy 4 Biphenylboronic Acid

Fundamental Reactivity of Arylboronic Acids in Organic Transformations

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their utility in organic synthesis stems from a combination of stability, low toxicity, and a versatile range of reactivity. nih.gov They are generally stable to air and moisture, making them easy to handle compared to many other organometallic reagents. nih.gov

The key to the reactivity of arylboronic acids lies in the Lewis acidic nature of the boron atom and the carbon-boron bond's ability to undergo transmetalation with various transition metal catalysts, most notably palladium. This transmetalation step is the cornerstone of many cross-coupling reactions. libretexts.org The reactivity of the boronic acid can be influenced by the electronic and steric properties of the substituents on the aryl ring. Electron-donating groups can enhance the nucleophilicity of the aryl group, while electron-withdrawing groups can have the opposite effect. The ortho-methoxy group in 2-Methoxy-4-biphenylboronic acid is an electron-donating group, which would be expected to influence its reactivity in catalytic cycles.

Beyond cross-coupling, arylboronic acids can participate in other transformations, including additions to carbonyls and imines, and can act as catalysts themselves in certain reactions. nih.gov

Role of this compound in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, its structure suggests it would be a valuable coupling partner in a variety of such transformations, leveraging the reactivity of the C-B bond.

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for the formation of biaryl compounds, involving the reaction of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org Given its structure, this compound would be a suitable substrate for creating complex polycyclic aromatic structures.

The general mechanism involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the boronic acid for the transmetalation step. libretexts.org

Limitations of the Suzuki-Miyaura reaction can include side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the starting materials. The presence of an ortho-substituent, such as the methoxy (B1213986) group in this compound, can sometimes influence the rate and efficiency of the reaction due to steric hindrance. acs.org However, advancements in catalyst and ligand design have significantly broadened the scope and overcome many of these limitations. acs.org

The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. While specific systems for this compound are not extensively documented, general principles for ortho-substituted arylboronic acids can be applied. Palladium complexes, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, are common precatalysts. libretexts.org

The ligand plays a critical role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing the reaction's scope and efficiency. For sterically hindered substrates like those with ortho-substituents, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have proven effective in coupling sterically demanding partners. nsf.gov These ligands facilitate the oxidative addition and reductive elimination steps and can help to suppress side reactions. For a hypothetical coupling involving this compound, a catalyst system employing one of these advanced phosphine ligands would be a logical starting point.

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Simple aryl bromides and iodides | Commercially available, well-established |

| Pd(OAc)₂ | SPhos | Sterically hindered aryl chlorides and bromides | High activity for challenging substrates |

| Pd₂(dba)₃ | XPhos | Aryl chlorides, electron-rich and -poor substrates | Broad substrate scope, high thermal stability |

| Buchwald Precatalysts | Various Biarylphosphines | Heteroaryl halides, complex substrates | High efficiency and functional group tolerance |

The substrate scope of the Suzuki-Miyaura reaction is exceptionally broad. A wide variety of aryl, heteroaryl, and vinyl halides and triflates can be coupled with arylboronic acids. acs.org In the context of this compound, the reaction would likely be successful with a range of coupling partners, from simple aryl bromides to complex heterocyclic chlorides.

A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. acs.org Many functional groups, including esters, ketones, amides, and nitriles, are compatible with the reaction conditions. This tolerance is crucial in the synthesis of complex molecules, such as pharmaceuticals and natural products, as it minimizes the need for protecting groups. nih.gov The methoxy group on this compound is stable under typical Suzuki-Miyaura conditions. When considering a coupling partner for this boronic acid, one could expect tolerance to a wide array of functionalities, as illustrated in the table below which shows general examples.

| Aryl Halide Partner | Boronic Acid Partner | Tolerated Functional Groups | Typical Product |

|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Ketone | 4-Acetylbiphenyl |

| Methyl 4-iodobenzoate | 2-Toluylboronic acid | Ester | Methyl 2'-methylbiphenyl-4-carboxylate |

| 3-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Nitrile, Ether | 4'-Methoxybiphenyl-3-carbonitrile |

| 2-Bromopyridine | Naphthalene-1-boronic acid | Heterocycle (Pyridine) | 2-(Naphthalen-1-yl)pyridine |

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and ease of scalability. The Suzuki-Miyaura reaction has been successfully adapted to continuous flow and microflow systems. These systems typically involve pumping the reaction mixture through a heated tube or a microreactor containing a homogeneous or heterogeneous palladium catalyst.

The use of continuous flow can lead to shorter reaction times, higher yields, and improved product purity compared to traditional batch processes. Heterogeneous catalysts, where the palladium is supported on a solid material, are particularly advantageous for flow chemistry as they simplify product purification and allow for catalyst recycling. While there are no specific reports on the use of this compound in flow systems, the general success of Suzuki-Miyaura reactions in this format suggests that its coupling could also be efficiently performed using this technology.

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for arylboronic acids, they are also valuable substrates in other important transformations.

Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling an arylboronic acid with an amine or an alcohol. nih.govorganic-chemistry.org It is catalyzed by copper complexes and can often be performed under mild conditions, open to the air. nih.gov this compound could potentially be used in Chan-Lam couplings to synthesize arylamines and diaryl ethers.

Petasis Reaction: The Petasis (or Petasis borono-Mannich) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. Current time information in Denbighshire, GB.nih.gov This reaction is valuable for the synthesis of α-amino acids and other complex amine-containing molecules. nih.gov The participation of this compound in this reaction would lead to the formation of highly functionalized amine derivatives.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. mit.edu While this reaction does not directly use boronic acids, organoboron compounds can be precursors to the required organomagnesium reagents.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organoboron compound, and an organic halide in the presence of a nickel or palladium catalyst. libretexts.org This reaction is known for its high functional group tolerance.

The applicability of this compound in these related cross-coupling reactions, while not explicitly documented, can be inferred from the general reactivity of arylboronic acids.

Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Advancements

Application of this compound in Annulation and C-H Activation Processes

Boronic acids are pivotal reagents and catalysts in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the basis of many annulation and C-H activation strategies.

Annulation Reactions:

Annulation processes, which involve the formation of a new ring, can be facilitated by boronic acids through various pathways, most notably the Suzuki-Miyaura coupling. In a typical scenario, a molecule containing both a boronic acid and a suitable leaving group can undergo an intramolecular Suzuki-Miyaura reaction to form a cyclic system. While no specific examples utilizing this compound in this manner are readily found, its structure is amenable to such transformations.

Furthermore, boronic acids can participate in annulation reactions that proceed via a cascade mechanism, often initiated by a cross-coupling event. For instance, the palladium-catalyzed reaction between a boronic acid and a partner containing both a halide and a tethered nucleophile can lead to the formation of heterocyclic or carbocyclic rings. The methoxy and biphenyl (B1667301) groups of this compound could influence the electronic and steric properties of the catalyst or substrate, thereby affecting the efficiency and selectivity of such annulation cascades.

C-H Activation:

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for streamlining organic synthesis. Boronic acids can play a crucial role in palladium-catalyzed C-H activation/coupling reactions. beilstein-journals.orgnih.govrsc.org In these transformations, a directing group on one of the substrates guides the palladium catalyst to a specific C-H bond, which is then cleaved and coupled with the boronic acid.

Cationic palladium(II) complexes, in particular, have been shown to be highly effective in promoting C-H activation of aryl ureas at room temperature for subsequent coupling with arylboronic acids. beilstein-journals.orgnih.gov The general mechanism involves the electrophilic palladation of the C-H bond, followed by transmetalation with the boronic acid and reductive elimination to afford the cross-coupled product. While direct studies on this compound are not available, its participation in such reactions is plausible, with the electronic nature of the methoxy and biphenyl substituents potentially influencing the reaction rate and yield.

| Reaction Type | General Role of Boronic Acid | Potential Influence of this compound |

| Annulation | Coupling partner in intramolecular Suzuki-Miyaura reactions; initiator of cascade reactions. | The methoxy group may enhance reactivity through electron donation, while the biphenyl moiety could introduce beneficial steric bulk. |

| C-H Activation | Arylating agent in palladium-catalyzed C-H functionalization. beilstein-journals.orgnih.gov | The electronic properties of the substituents would affect the transmetalation step in the catalytic cycle. |

Acid-Catalyzed Reactions Involving Boronic Acids

The Lewis acidic nature of the boron atom in boronic acids allows them to act as catalysts for a variety of organic transformations, particularly those involving the activation of carbonyl groups and alcohols.

Ortho-substituted phenylboronic acids have been identified as effective catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. rsc.org The ortho-substituent can play a key role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the desired amidation. Although this compound is not ortho-substituted in the same manner, the presence of the biphenyl group in the ortho position to the methoxy group could create a specific steric and electronic environment that influences its catalytic activity.

Furthermore, boronic acids can catalyze cyclocondensation reactions. For example, Brønsted acid catalyzed (4+2) cyclocondensation of indoles with donor-acceptor cyclopropanes provides access to complex heterocyclic scaffolds. nih.gov While a Brønsted acid is the primary catalyst in this case, the potential for boronic acids to act as co-catalysts or to catalyze similar transformations under different conditions exists. The Lewis acidity of this compound could be harnessed to activate substrates in such cyclization reactions.

Chemo-, Regio-, and Stereoselective Transformations Mediated by this compound Scaffolds

The selective functionalization of molecules with multiple reactive sites is a central challenge in organic synthesis. The unique properties of boronic acids can be exploited to achieve high levels of chemo-, regio-, and stereoselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of boronic acids, this can be achieved by leveraging their specific reactivity in certain coupling reactions while leaving other functional groups intact. For instance, in a molecule containing both a halide and a boronic acid, selective reaction at one site can be achieved by careful choice of catalyst and reaction conditions. While no specific studies on the chemoselective transformations involving this compound are available, its potential as a selective reagent is inherent to its class.

Regioselectivity:

Regioselectivity, the control of the site of bond formation, is a hallmark of many boronic acid reactions. In Suzuki-Miyaura coupling, the position of the boronic acid group dictates the point of new C-C bond formation. The synthesis of specifically substituted biaryls, for example, relies on the regioselective synthesis of the boronic acid precursors. The application of this compound in such couplings would be expected to yield products with the new aryl group at the 4-position of the biphenyl system.

Stereoselectivity:

The creation of chiral molecules with a specific three-dimensional arrangement of atoms is crucial in many areas of chemistry. While this compound itself is not chiral, it can be used in conjunction with chiral catalysts or auxiliaries to achieve stereoselective outcomes. For example, in the synthesis of axially chiral biaryls, the use of chiral ligands on the palladium catalyst can induce high enantioselectivity in the coupling of aryl halides with arylboronic acids. The steric and electronic properties of this compound would play a role in the transition state of such reactions, influencing the degree of stereocontrol.

| Selectivity Type | General Principle with Boronic Acids | Potential Role of this compound |

| Chemoselectivity | Preferential reaction at the C-B bond over other functional groups. | Can act as a selective building block in complex molecule synthesis. |

| Regioselectivity | The position of the boronic acid dictates the site of new bond formation. | Enables the synthesis of specifically substituted biphenyl derivatives. |

| Stereoselectivity | Used with chiral catalysts to induce enantioselectivity in coupling reactions. | The substituents on the biphenyl scaffold can influence the stereochemical outcome of the reaction. |

Advanced Applications of 2 Methoxy 4 Biphenylboronic Acid in Complex Organic Synthesis

As a Building Block for Polyaromatic Systems and Conjugated Frameworks

The biphenyl (B1667301) moiety inherent in 2-Methoxy-4-biphenylboronic acid makes it a logical precursor for the synthesis of larger polyaromatic hydrocarbons (PAHs) and conjugated frameworks. These classes of molecules are of significant interest for their applications in materials science, particularly in the development of organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds, and boronic acids are key components in these transformations.

In the realm of conjugated frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), boronic acids are crucial building blocks. dntb.gov.uaresearchgate.net These materials are constructed from molecular precursors that self-assemble into extended, porous networks. The defined geometry and functionalization of the building blocks dictate the final properties of the framework. The biphenyl structure of this compound, combined with its potential for further functionalization, makes it a candidate for the design of novel COFs and MOFs with tailored electronic and catalytic properties.

A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and highly substituted pyridines revealed that the methoxy (B1213986) group can act as a coordinating ligand to the palladium catalyst, influencing the reaction's outcome and the atropisomeric distribution of the products. nih.govbeilstein-journals.org This observation suggests that the methoxy group in this compound could play a significant role in directing the assembly of complex aromatic structures.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Complex Aromatic Systems

| Reactants | Catalyst System | Product Type | Reference |

| Aryl Halide + Arylboronic Acid | Palladium Catalyst | Polychlorinated Biphenyls | emolecules.com |

| 3,4,5-tribromo-2,6-dimethylpyridine + 2-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Atropisomeric Triarylpyridines | nih.govbeilstein-journals.org |

| Benzylic Phosphates + Arylboronic Acids | Pd(OAc)₂ / PPh₃ | Diarylmethanes | organic-chemistry.org |

Integration into Total Synthesis of Complex Molecular Architectures

The total synthesis of complex natural products and other intricate molecular architectures often relies on the strategic use of highly functionalized building blocks. nih.govsouthampton.ac.ukwiley.comyoutube.comyoutube.com While a direct example of the total synthesis of a complex molecule starting from this compound is not explicitly detailed in the provided research, the structural motifs present in this compound are found in numerous biologically active molecules. The biphenyl core is a privileged scaffold in medicinal chemistry, and the methoxy group can serve as a handle for further synthetic transformations.

The power of the Suzuki-Miyaura coupling in total synthesis is well-documented. For example, the enantioselective synthesis of the natural product isoplagiochin D, a strained macrocyclic bis(bibenzyl), was achieved using an asymmetric Suzuki-Miyaura coupling to construct the key axially chiral biaryl intermediate. researchgate.net This highlights the potential for boronic acids with similar substitution patterns to be employed in the synthesis of other complex natural products possessing axial chirality.

The synthesis of complex molecules often involves the development of novel synthetic methodologies. nih.gov The unique electronic and steric properties of this compound could make it a valuable substrate for the development of new cross-coupling reactions or other transformations aimed at constructing challenging molecular architectures.

Diversification of Chemical Libraries via this compound

Chemical libraries are essential tools in drug discovery, providing a diverse collection of molecules for screening against biological targets. emolecules.comnih.govnih.govchemrxiv.org The design and synthesis of these libraries often rely on the use of versatile building blocks that can be readily combined to generate a wide range of structurally distinct compounds. Boronic acids, in general, are highly valued as building blocks for chemical library synthesis due to their stability, commercial availability, and broad reactivity in reactions such as the Suzuki-Miyaura coupling. gre.ac.uk

This compound, described as a versatile small molecule scaffold, is an ideal candidate for the construction of chemical libraries. nih.gov Its biphenyl core provides a rigid framework that can be decorated with various functional groups to explore chemical space. The methoxy group can be retained to modulate the physicochemical properties of the library members or can be used as a point of attachment for further diversification.

The Suzuki-Miyaura reaction is particularly well-suited for library synthesis due to its tolerance of a wide range of functional groups. nih.gov By coupling this compound with a diverse set of aryl halides, a library of triaryl compounds can be rapidly assembled. Further functionalization of the biphenyl system or the methoxy group can lead to even greater structural diversity.

Table 2: Common Reactions for Chemical Library Synthesis Involving Boronic Acids

| Reaction Type | Key Reagents | Resulting Scaffold | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid, Palladium Catalyst | Biaryl | gre.ac.uk |

| Amide Bond Formation | Carboxylic Acid, Amine | Amide | nih.gov |

Synthesis of Chiral Biphenyl Derivatives

The synthesis of enantiomerically pure biphenyl derivatives is of great importance in asymmetric catalysis and medicinal chemistry, as the axial chirality of these compounds can impart unique biological activities or catalytic properties. nih.govdntb.gov.uaresearchgate.netmit.edumit.edu The asymmetric Suzuki-Miyaura coupling has emerged as a powerful method for the synthesis of axially chiral biaryls, and this compound and its derivatives are relevant substrates in this context.

The enantioselective synthesis of axially chiral biaryls is typically achieved through the use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst. researchgate.netmit.edumit.edu These ligands create a chiral environment around the metal center, which directs the coupling of the two aryl partners to favor the formation of one atropisomer over the other. The nature of the substituents on both the boronic acid and the aryl halide can significantly influence the enantioselectivity of the reaction.

In the context of this compound, the methoxy group at the ortho position plays a crucial role. Studies on the asymmetric Suzuki-Miyaura coupling of related ortho-substituted phenylboronic acids have shown that the ortho substituent can have a profound effect on the atropisomeric outcome. nih.govbeilstein-journals.org The steric bulk and electronic properties of the ortho group influence the rotational barrier around the newly formed biaryl bond and can also interact with the chiral ligand-metal complex.

A study on the enantioselective synthesis of axially chiral biaryls via asymmetric Suzuki-Miyaura coupling demonstrated that a variety of substituted 2-formylarylboronic acids could be successfully coupled with naphthyl bromides and triflates to afford multifunctionalized axially chiral biaryls with high yields and enantioselectivities. nih.gov This methodology provides a highly efficient and practical strategy for the synthesis of novel axially chiral biaryls.

Table 3: Key Factors in the Asymmetric Synthesis of Chiral Biphenyls

| Factor | Description | Reference |

| Chiral Ligand | Creates a chiral environment around the palladium catalyst, inducing enantioselectivity. | researchgate.netmit.edumit.edu |

| Ortho-Substituents | Influence the rotational barrier and can interact with the catalyst complex, affecting atropisomerism. | nih.govbeilstein-journals.org |

| Reaction Conditions | Temperature, solvent, and base can all impact the yield and enantioselectivity of the coupling reaction. | mit.edumit.edu |

Mechanistic Investigations and Computational Chemistry of 2 Methoxy 4 Biphenylboronic Acid Systems

Elucidation of Reaction Mechanisms in Cross-Coupling and Related Transformations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The general mechanism involves a catalytic cycle with a palladium catalyst, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For a substrate like 2-methoxy-4-biphenylboronic acid, the specifics of these steps, particularly transmetalation, can be influenced by its unique structural features.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step of the Suzuki-Miyaura catalytic cycle. pku.edu.cnnih.govresearchgate.net This process is preceded by the oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) species. libretexts.orgyoutube.com The transmetalation itself involves the reaction of this Pd(II) intermediate with the organoboron compound.

For boronic acids, the reaction requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, [B(OH)₃R]⁻. youtube.com This "ate" complex is more reactive towards the palladium center than the neutral boronic acid. nih.govnih.govresearchgate.net The subsequent transfer of the aryl group (in this case, the 2-methoxybiphenyl (B167064) group) from the boronate to the palladium complex can proceed through different pathways. Low-temperature rapid injection NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates, which contain Pd-O-B linkages. illinois.edu These studies have revealed two key intermediates: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can undergo transmetalation. illinois.edu

A critical feature of this compound is the presence of the ortho-methoxy group. This group can play a significant role in the reaction mechanism through a chelation effect. nih.gov The oxygen atom of the methoxy (B1213986) group can coordinate to the palladium center in the transition state, which can influence the geometry of the complex, stabilize the intermediate, and affect the rate and selectivity of the reaction. nih.gov This beneficial chelation has been observed in other ortho-substituted systems and can lead to different product distributions compared to non-chelating analogues. nih.gov

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination. In this final step of the catalytic cycle, the two organic groups are coupled to form the new C-C bond of the final product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the cycle. libretexts.orgyoutube.comyoutube.com

A common and often detrimental side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. wikipedia.org This process consumes the boronic acid reagent, reducing the yield of the desired cross-coupled product. The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction pH, temperature, and the electronic and steric nature of the organic substituent. wikipedia.org

Mechanistic studies have identified both acid-catalyzed and base-catalyzed pathways for protodeboronation in aqueous media. wikipedia.org The stability of boronic acids is therefore a critical consideration. Generally, electron-rich arylboronic acids are more susceptible to protodeboronation. The this compound contains both an electron-donating methoxy group and a biphenyl (B1667301) system. The stability of boronic acids can also be affected by the reaction conditions. For instance, the stability of 2-chloro-2'-deoxyadenosine was found to be significantly lower in acidic pH compared to neutral or basic conditions. nih.gov Similarly, the stability of 2-arachidonylglycerol is affected by base catalysis. nih.gov

To mitigate protodeboronation, strategies often focus on using highly active catalyst systems that promote rapid cross-coupling, thus outcompeting the slower decomposition pathway. wikipedia.org The choice of base and solvent is also crucial. The stability of boronic acids can be enhanced by converting them to more robust derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates, which are often more resistant to protodeboronation under storage and reaction conditions. rsc.org For example, 2-furanylboronic acid shows significant decomposition upon storage, whereas its triisopropylboronate ester is much more stable. rsc.org

Quantum Chemical Computations for Reactivity Prediction and Electronic Structure Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For systems involving this compound, quantum chemical computations can offer deep insights into reactivity, transition state structures, and electronic properties that are often difficult to obtain experimentally.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling. nih.govnih.govmdpi.com DFT calculations allow for the mapping of the potential energy surface of the entire catalytic cycle. Researchers can compute the geometries and energies of reactants, intermediates, transition states, and products.

For the Suzuki-Miyaura reaction, DFT studies have been used to:

Investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Elucidate the role of the base in forming the reactive boronate species. nih.gov

Analyze the effect of ligands on the palladium catalyst.

Determine the rate-determining step of the reaction. For the coupling of bromobenzene (B47551) and phenylboronic acid over a Pd-zeolite catalyst, DFT calculations identified the transmetalation step as rate-determining, with a calculated activation energy of 36.8 kcal/mol. nih.gov

Explore the influence of counterions and solvent on the reaction energetics. nih.gov

In the context of this compound, DFT could be used to quantify the stabilizing effect of the ortho-methoxy group's chelation to the palladium center during the transmetalation transition state. Such studies can provide a rationale for observed selectivity and reactivity patterns. nih.gov DFT calculations have shown that for abnormal N-heterocyclic carbene palladium complexes, intermediates with two coordinated methoxy groups are energetically favorable. nih.gov

Table 1: Representative Activation Energies for Suzuki-Miyaura Coupling Steps from DFT Studies This table presents generalized data from DFT studies on similar systems to illustrate the type of information obtained.

| Catalytic Step | System | Activation Energy (kcal/mol) | Reference |

| Transmetalation | Phenylboronic acid + Bromobenzene (Pd-Zeolite) | 36.8 | nih.gov |

| Reductive Elimination | Phenylboronic acid + Bromobenzene (Pd-Zeolite) | 17.7 | nih.gov |

| C-C Bond Formation | Phenylboronic acid + Bromobenzene (Pd-Zeolite, basic) | 14.4 | nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comimperial.ac.uk In the context of the Suzuki-Miyaura reaction, the organoboron compound acts as the nucleophile, and its reactivity is largely governed by its HOMO. The electrophilic palladium(II) intermediate's reactivity is related to its LUMO.

FMO analysis can be used to understand the electronic properties of this compound:

HOMO: The energy and spatial distribution of the HOMO determine the molecule's nucleophilicity. youtube.comlibretexts.org The electron-donating methoxy group and the extended π-system of the biphenyl group would be expected to raise the energy of the HOMO, enhancing its nucleophilic character compared to unsubstituted phenylboronic acid.

LUMO: The LUMO's energy and location indicate the molecule's electrophilicity and where it is most likely to accept electrons. youtube.comlibretexts.org

By calculating the energies and visualizing the shapes of the HOMO and LUMO, FMO theory can predict how this compound will interact with the palladium catalyst and can help explain the influence of its substituents on reactivity. researchgate.netnih.gov For example, FMO analysis can explain why protonation of a molecule like formaldehyde (B43269) occurs at the oxygen atom, as this atom has the largest coefficient in the HOMO. youtube.com Similarly, for this compound, FMO analysis would likely show a significant contribution from the aryl system to the HOMO, consistent with its role as the nucleophilic partner in cross-coupling.

Spectroscopic and Spectrometric Probes for Reaction Pathway Analysis

While computational studies provide theoretical insights, spectroscopic and spectrometric techniques are essential for experimentally observing and characterizing the species involved in a reaction pathway. purdue.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying boronic acids and their derivatives. researchgate.net

¹¹B NMR Spectroscopy: This technique is particularly useful for distinguishing between the sp²-hybridized boron of a neutral boronic acid and the sp³-hybridized boron of the anionic boronate ester formed upon reaction with a base or diol. nsf.govacs.org The chemical shift moves significantly upfield for the sp³-hybridized species, providing a direct probe of boronic acid activation. nsf.gov

¹⁷O NMR Spectroscopy: This method is sensitive to the electronic environment of the oxygen atoms in the boronic acid group. Studies have shown a good correlation between ¹⁷O chemical shifts and electronic parameters (Hammett constants) for ortho- and para-substituted phenylboronic acids, allowing for the evaluation of substituent effects. rsc.org

¹H NMR Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of starting materials and the appearance of products. acs.org It has also been used in conjunction with chiral solvating agents to examine atropisomeric products that can arise from couplings with ortho-substituted boronic acids. nih.gov

Mass spectrometry (MS) offers high sensitivity for detecting and identifying reaction components, including short-lived intermediates. purdue.edu Nanoelectrospray ionization mass spectrometry (nanoESI-MS), for instance, has been used to monitor all components of a Suzuki-Miyaura reaction simultaneously, including the catalyst, intermediates, reagents, and products. purdue.edu This allows for the direct observation of species such as the oxidative addition intermediate, providing information on the progress of the subsequent transmetalation step. purdue.edu Other techniques like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) provide highly sensitive and specific quantification of targeted species within complex mixtures. nih.govwikipedia.org Real-time mass spectrometric monitoring can provide crucial insights into reaction dynamics and help elucidate complex mechanistic pathways. acs.org

Applications in Materials Science and Supramolecular Chemistry Utilizing 2 Methoxy 4 Biphenylboronic Acid

Incorporation into Polymeric and Oligomeric Structures

The primary method for incorporating 2-Methoxy-4-biphenylboronic acid into polymeric and oligomeric backbones is through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the boronic acid group reacts with an aryl halide (e.g., a dibromo-monomer) in the presence of a palladium catalyst to form a new carbon-carbon bond. This polymerization technique is a cornerstone for creating well-defined aromatic polymers and oligomers.

By strategically selecting co-monomers, polymers with tailored properties can be synthesized. For instance, copolymerizing this compound with various di-halogenated aromatic compounds can yield materials with specific solubility, thermal stability, and mechanical properties. The biphenyl (B1667301) unit within the monomer contributes to the rigidity and thermal resistance of the resulting polymer chain, while the methoxy (B1213986) group can influence inter-chain packing and solubility. A general procedure for such a polymerization involves reacting the boronic acid ester derivative of a fluorene (B118485) monomer with a dibrominated comonomer under a nitrogen atmosphere, using a palladium catalyst like [Pd(PPh₃)₄] and a phase transfer catalyst. rsc.org This process allows for the creation of high molecular weight polymers that can be processed for various applications. rsc.org

Role in Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic optoelectronics. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netmdpi.com this compound is an exemplary monomer for synthesizing such polymers via Suzuki polymerization. rsc.org

The biphenyl unit in the monomer extends the π-conjugation of the polymer backbone, which is crucial for charge transport. The extent of conjugation directly impacts the polymer's electronic properties, including its bandgap, which determines the wavelengths of light it can absorb and emit. mdpi.comuchicago.edu The methoxy substituent acts as an electron-donating group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This tuning is critical for optimizing device performance, such as improving charge injection/extraction in OLEDs or matching the solar spectrum in OPVs. researchgate.netuchicago.edu The modification of polymers through copolymerization or the introduction of specific functional groups is a key strategy to enhance their optical and electronic properties for device applications. researchgate.net

Self-Assembly and Supramolecular Architectures with Biphenylboronic Acids

The self-assembly of molecules into ordered, non-covalently bonded superstructures is a fundamental concept in supramolecular chemistry. rsc.orgrsc.org Boronic acids, including biphenylboronic acids, are particularly adept at forming such architectures due to their capacity for strong, directional hydrogen bonding and their ability to engage in reversible covalent interactions. msu.edu

Arylboronic acids readily form stable, hydrogen-bonded dimers in the solid state. researchgate.net In these structures, the B(OH)₂ groups of two molecules interact, with each hydroxyl group acting as both a hydrogen bond donor and an acceptor to form a characteristic eight-membered ring. These primary dimeric motifs can be further connected by lateral hydrogen bonds, leading to the formation of extended ribbons or sheets. researchgate.net

Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to create materials that are both robust and adaptable. The reaction between a boronic acid and a diol (a molecule with two hydroxyl groups) to form a boronate ester is a prime example of a dynamic covalent bond. mdpi.comresearchgate.net This condensation reaction is reversible and responsive to stimuli such as pH, temperature, or the presence of competing guest molecules. mdpi.com

This reversibility is exploited in the design of "smart" materials like self-healing polymers, recyclable thermosets (vitrimers), and stimuli-responsive hydrogels. mdpi.comresearchgate.netnih.gov For instance, a polymer network cross-linked with boronate esters can be broken down into its constituent parts by changing the pH and then re-formed by reversing the pH change. mdpi.comnih.gov If the material is damaged, the dynamic nature of the boronate ester bonds allows them to break and reform, enabling the material to heal itself, often with the assistance of a solvent or heat. mdpi.com The stability of these boronate esters can be enhanced by incorporating nitrogen atoms into the polymer backbone, which can form a dative bond with the boron atom. mdpi.com This approach combines the stability of covalently cross-linked materials with the reprocessability of thermoplastics. wur.nl

Boronic Acid Functionalized Nanomaterials (e.g., for selective recognition in research applications)

The unique ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates, glycoproteins, and certain nucleosides, makes them ideal ligands for functionalizing nanomaterials for selective recognition and separation. nih.govacs.org Nanoparticles, with their high surface-area-to-volume ratio, serve as excellent supports for these affinity ligands. nih.gov

Researchers have successfully synthesized boronic acid-functionalized nanomaterials for various applications:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles functionalized with phenylboronic acid derivatives have been developed for the rapid capture and enrichment of pathogenic bacteria from complex samples like urine. rsc.orgrsc.org The boronic acid groups on the nanoparticle surface bind to the diol-rich polysaccharides on the bacterial cell wall. rsc.orgrsc.org The magnetic core allows for the easy separation of the nanoparticle-bacteria complexes from the sample using an external magnet. rsc.org

Silica (B1680970) Nanoparticles: Dendritic fibrous nanosilica (DFNS) functionalized with boronic acid has been shown to effectively bind small cis-diol molecules. nih.govacs.org The well-defined nanopores of the silica provide size-exclusion properties, allowing for the selective capture of small target molecules while excluding larger interfering molecules like glycoproteins. nih.govacs.org The binding capacity can be significantly enhanced by conjugating the boronic acid to the silica through a polymer chain intermediary. acs.org

The table below summarizes findings on boronic acid functionalized nanomaterials for selective recognition.

| Nanomaterial Support | Boronic Acid Ligand Type | Target Molecule(s) | Key Finding/Application | Reference(s) |

|---|---|---|---|---|

| Fe₃O₄ Magnetic Nanoparticles | Phenylboronic acid derivative (MAAPBA) | Pathogenic bacteria (e.g., Staphylococcus aureus) | Selective capture and enrichment of bacteria from complex samples for improved diagnostic sensitivity. | rsc.orgrsc.org |

| Dendritic Fibrous Nanosilica (DFNS) | Phenylboronic acid | Small cis-diols (e.g., Alizarin Red S, NADH) | High binding capacity and size-selective capture of small molecules from mixtures containing large glycoproteins. | nih.govacs.org |

Molecular Imprinting Technologies for Materials with Boronate Moieties

Molecular imprinting is a technique used to create synthetic polymers (Molecularly Imprinted Polymers, or MIPs) with custom-made binding sites that are complementary in shape, size, and functionality to a specific template molecule. msu.edu When boronic acids are used as functional monomers in this process, the resulting MIPs exhibit "boronate affinity," allowing for the highly selective recognition of template molecules containing diol groups. nih.gov

The process typically involves polymerizing a functional monomer (e.g., a vinyl-substituted phenylboronic acid) and a cross-linker in the presence of a template molecule (e.g., a glycoprotein (B1211001) or a nucleoside). nih.govrsc.orgrsc.org The functional monomers arrange themselves around the template through non-covalent interactions and/or reversible covalent bonds (boronate esters). After polymerization, the template is removed, leaving behind cavities that are specifically shaped to rebind the template or structurally similar molecules with high affinity and selectivity. msu.edu

Key research findings in this area include:

Glycoprotein Detection: Fluorescent MIP nanoparticles have been created using a boronic acid-containing copolymer. These nanoparticles showed high selectivity for the template glycoprotein (ovalbumin) and could detect it at extremely low concentrations. rsc.org

Nucleoside Extraction: Hollow MIPs with boronic acid groups on their surface have been used for the selective extraction of nucleosides from complex samples like traditional Chinese medicine injections. rsc.org The hollow structure provides a large surface area for efficient binding. rsc.org

Antibiotic Purification: MIPs based on boronate affinity have been synthesized to separate and purify diol-containing macrolide antibiotics from biological samples, demonstrating high adsorption capacity and selectivity. nih.gov

The table below details examples of boronate-based molecularly imprinted polymers.

| MIP Application | Functional Monomer | Template Molecule | Key Feature | Reference(s) |

|---|---|---|---|---|

| Selective Glycoprotein Detection | Boronic acid-containing amphiphilic copolymer | Ovalbumin (OVA) | High selectivity (imprinting factor of 6.0) and sensitivity (detection limit of 3.3 x 10⁻¹⁴ mg/mL). | rsc.org |

| Extraction of Nucleosides | 3-Aminophenylboronic acid (APBA) | Nucleosides | Hollow structure for enhanced binding efficiency and successful application in complex medicinal samples. | rsc.org |

| Purification of Antibiotics | 4-Vinylphenylboronic acid (VPBA) | Tylosin | High adsorption capacity (120 mg/g) and pH-responsive binding for controlled capture and release. | nih.gov |

Advanced Analytical and Characterization Methodologies in 2 Methoxy 4 Biphenylboronic Acid Research

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment (e.g., UHPLC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), are indispensable tools in the study of 2-Methoxy-4-biphenylboronic acid. These techniques are routinely employed for the analysis of reaction mixtures and for determining the purity of the final products. waters.com

The analysis of boronic acids can be challenging due to their tendency to undergo dehydration, forming boroxines, especially at elevated temperatures. rsc.org However, modern chromatographic techniques have been optimized to minimize these issues. For instance, UHPLC-MS/MS methods have been developed for the high-throughput analysis of a wide range of boronic acids without the need for pre-derivatization. rsc.orgrsc.org These methods often utilize C18 columns and mobile phases consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile, allowing for rapid and efficient separation. rsc.org The optimization of MS parameters, such as cone voltage, is critical to prevent the formation of boroxines and other interfering ions, ensuring the accurate detection of the free boronic acid. rsc.org

The power of LC-MS/MS is further highlighted in its ability to quantify trace levels of boronic acid impurities in active pharmaceutical ingredients. scirp.orgscirp.org For example, a sensitive LC-MS/MS method was developed for the simultaneous determination of potential genotoxic impurities, carboxy phenyl boronic acid and methyl phenyl boronic acid, in lumacaftor. scirp.orgresearchgate.net This method, using a C18 column and a gradient elution with 0.1% ammonia (B1221849) in water and acetonitrile, achieved quantification at the ppm level without derivatization. scirp.orgscirp.org

Non-aqueous capillary electrophoresis (NACE) presents an alternative to traditional chromatographic techniques for analyzing boronic acids and their esters, which are prone to hydrolysis. nih.gov NACE offers accurate quantification without the limitations of poor peak shape and retention time variability often seen in other methods. nih.gov

Table 1: Chromatographic Conditions for Boronic Acid Analysis

| Parameter | HPLC | UHPLC-MS/MS | NACE |

| Stationary Phase | XSelect™ Premier HSS T3 Column | Acquity BEH C18 | Not Applicable |

| Mobile Phase/Buffer | pH-adjusted mobile phases | 10 mM ammonium acetate and acetonitrile | Non-aqueous buffer |

| Key Advantage | Cost-effective for QA/QC | High-throughput, sensitive | Analyzes labile esters without hydrolysis |

| Reference | waters.com | rsc.orgrsc.org | nih.gov |

This table is based on data from multiple sources and represents typical conditions.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Synthetic Products

The definitive identification of this compound and its derivatives requires a combination of spectroscopic and spectrometric techniques to elucidate their precise chemical structures. dntb.gov.uaresearchgate.netresearchgate.net

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, including boronic acids. dntb.gov.uaresearchgate.netethernet.edu.etcore.ac.uk

¹H NMR: Proton NMR provides detailed information about the number and chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, ¹H NMR spectra would reveal characteristic signals for the aromatic protons on both phenyl rings and the methoxy (B1213986) group protons. For instance, in a related compound, 4-methoxy-2-methylphenylboronic acid, the methoxy protons appear as a singlet around 3.74 ppm in DMSO-d₆. unibo.it

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in a molecule. The spectra of this compound derivatives would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbon atom bonded to the boron atom. In some cases, the carbon atom directly attached to boron (the ipso-carbon) may not be observed in the ¹³C NMR spectrum. rsc.org

¹¹B NMR: Boron-11 NMR is particularly useful for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus provides information about the coordination state and electronic environment of the boron atom. For example, in boronic acids, the ¹¹B NMR signal typically appears in a specific region of the spectrum, helping to confirm the presence of the boronic acid functional group. rsc.orgnih.gov Correlative 1D and 2D ¹H-¹¹B experiments, such as HMBC, can be employed to establish connectivity between boron and adjacent protons. nih.gov

Table 2: Representative NMR Data for Methoxy-Substituted Phenylboronic Acid Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |

| 4-methoxy-2-methylphenylboronic acid | DMSO + D₂O | 7.73 (s, 1H), 7.43–7.36 (m, 1H), 6.65 (s, 2H), 6.64 (s, 1H), 4.59 (s, 3H), 3.74 (s, 3H) | 160.0, 144.0, 135.5, 116.4, 115.1, 109.9, 54.8, 22.4 | Not Reported | unibo.it |

| 2,6-dimethoxyphenylboronic acid | CDCl₃ | 6.78 (t, J = 8.3 Hz, 1H), 6.57 (d, J = 8.3 Hz, 2H), 5.50 (s, 1H), 3.87 (s, 6H) | 147.2, 134.9, 119.0 (2C), 104.9 (2C), 56.3 (2C) | Not Reported | unibo.it |

| Phenylboronic acid citric acid ester | DMSO-d₆ | 11.60 (s, 3H), 7.52–7.38 (m, 2H), 7.27– 7.10 (m, 3H), 2.71 (d, J = 15.6 Hz, 2H), 2.60 (d, J = 15.6 Hz, 2H) | 178.93, 171.17, 132.17, 127.29, 76.47, 42.03 | Not Reported | raineslab.com |

This table presents data for related compounds to illustrate typical NMR shifts.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. sciex.com

MS: Standard mass spectrometry provides the molecular weight of the analyte, which is a critical piece of information for identification.

HRMS: High-resolution mass spectrometry provides a very accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is particularly useful for confirming the identity of newly synthesized derivatives of this compound. For example, HRMS was used to confirm the structure of a diadenosine borate (B1201080) by observing the characteristic isotope pattern of a single boron atom. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the boronic acid group, B-O stretching, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. For instance, in boronate esters, characteristic bands for C-O stretching are typically observed around 1220-1250 cm⁻¹, and B-C stretching is seen in the 1000-1090 cm⁻¹ region. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the structure of a derivative of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the molecular structures of several boronic salicylhydrazone (BOSHY) derivatives were confirmed by X-ray crystallography, revealing the coordination of a phenolic oxygen to the boron atom. acs.org

Derivatization Strategies for Enhanced Analytical Detection in Research

In some cases, derivatization of boronic acids can be employed to enhance their detection in analytical methods. For instance, a method was developed for the sensitive and selective analysis of monoacylglycerols (MAGs) by derivatizing them with 3-nitrophenylboronic acid. nih.gov This derivatization blocked the formation of multiple adduct ions in mass spectrometry and introduced a negatively charged species, improving detection. nih.gov The use of isotopically labeled derivatizing agents, such as d₄-nitrophenylboronic acid, can aid in the rapid identification of modified analytes in complex biological matrices by creating a characteristic doublet peak in the mass spectrum. nih.gov While direct analysis of this compound is often possible, these derivatization strategies offer powerful options for challenging analytical scenarios, particularly in bioanalysis. nih.gov

Future Directions and Emerging Research Avenues for 2 Methoxy 4 Biphenylboronic Acid

Design and Synthesis of Novel Reagents and Catalysts from 2-Methoxy-4-biphenylboronic Acid

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of new reagents and catalysts. The methoxy (B1213986) group, an electron-donating substituent, can influence the reactivity and selectivity of the boronic acid moiety. This has been explored in the development of novel fluorophores and catalysts for a variety of chemical transformations.

For instance, the one-pot synthesis of boronic salicylhydrazone (BOSHY) fluorophores has been developed using various arylboronic acids, including those with methoxy substituents. acs.org This method involves the condensation of salicylaldehydes, hydrazines, and arylboronic acids to create a 6,7-fused bicyclic system with a stereogenic boron center. acs.org These BOSHY dyes exhibit dual-state emissive properties with high quantum yields and large Stokes shifts, making them promising for applications in lipid droplet imaging. acs.org

Furthermore, this compound and its derivatives can serve as precursors for the synthesis of more complex catalyst systems. Research has shown that palladium complexes containing ligands derived from biphenyl-based phosphines are highly active in cross-coupling reactions. mdpi.com The electronic properties of the biphenyl (B1667301) backbone, influenced by substituents like the methoxy group, can be fine-tuned to optimize catalyst performance. Mechanochemical methods, which involve solvent-free or low-solvent synthesis, are also being explored for the preparation of catalysts, offering a greener alternative to traditional methods. qub.ac.uk

Table 1: Examples of Novel Reagents and Catalysts Derived from Methoxy-Substituted Arylboronic Acids

| Derivative Class | Synthetic Approach | Key Features | Potential Applications |

| Boronic Salicylhydrazone (BOSHY) Dyes | One-pot multicomponent condensation | Dual-state emission, high quantum yield, large Stokes shifts | Fluorescent probes for bioimaging |

| Palladium-Phosphine Complexes | Ligand synthesis followed by metal complexation | High catalytic activity in cross-coupling reactions | Suzuki-Miyaura coupling, C-H activation |

| Heterogeneous Catalysts | Immobilization on solid supports (e.g., polymers, silica) | Recyclability, enhanced stability | Continuous flow chemistry, green chemistry |

Exploration of New Catalytic Transformations and Reaction Systems

The application of this compound is expanding beyond traditional Suzuki-Miyaura cross-coupling reactions. Researchers are actively exploring its use in a wider range of catalytic transformations and novel reaction systems.

One area of interest is the development of "oxygenative" cross-coupling reactions, where arylboronic acids are used to synthesize diaryl ethers. acs.org This transformation involves the formal insertion of an oxygen atom between the coupling partners and has been shown to be effective for a broad scope of aryl halides and boronic acids. acs.org The mechanism is believed to involve the oxidation of the arylboronic acid to an aryl borate (B1201080) species, which then undergoes reductive elimination from a palladium center to form the diaryl ether. acs.org

Additionally, the use of this compound in copper-catalyzed reactions is being investigated. For example, Cu(I)-zeolite catalysts have been shown to be effective for the homocoupling of arylboronic acids to produce symmetrical biaryls. mdpi.com The electronic nature of the substituents on the phenylboronic acid can influence the reaction outcome. mdpi.com

The development of novel catalyst systems, such as those based on palladium complexes with specialized phosphine (B1218219) ligands, continues to open up new possibilities. mdpi.comresearchgate.net These catalysts can enable challenging cross-coupling reactions, including those involving sterically hindered substrates or the synthesis of complex heterocyclic structures. mdpi.comresearchgate.net

Integration into Automated Synthesis Platforms and Flow Chemistry

The increasing adoption of automated synthesis platforms and flow chemistry presents a significant opportunity for the utilization of this compound. rsc.orgresearchgate.netbeilstein-journals.org These technologies offer numerous advantages over traditional batch processes, including improved efficiency, safety, and the ability to rapidly optimize reaction conditions. rsc.orgnih.gov

Flow chemistry, in particular, is well-suited for reactions involving boronic acids. The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov Furthermore, the use of packed-bed reactors with immobilized catalysts, potentially derived from this compound, can facilitate catalyst recycling and reduce waste. researchgate.net

The digitization of chemical synthesis, where reaction protocols are stored and executed by automated systems, has the potential to revolutionize the way molecules are made. rsc.org By incorporating this compound and other versatile building blocks into these digital synthesis platforms, researchers can accelerate the discovery and production of new materials and pharmaceuticals. rsc.orgmit.edu

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the reactivity and selectivity of molecules like this compound, guiding the design of new experiments and the development of more efficient synthetic routes.

Density Functional Theory (DFT) calculations, for instance, can be used to study the electronic structure and reactivity of boronic acids and their derivatives. nih.gov By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the susceptibility of a molecule to nucleophilic or electrophilic attack. nih.gov This information can be used to rationalize observed reactivity patterns and to design new catalysts with enhanced activity.

Molecular docking and dynamics simulations are powerful techniques for studying the interactions between a molecule and a biological target, such as an enzyme or receptor. nih.gov In the context of drug discovery, these methods can be used to predict the binding affinity of a potential drug candidate and to identify key interactions that contribute to its activity. This approach has been used to design and evaluate novel inhibitors of various enzymes. nih.govnih.gov

Fragment-based drug design is another area where computational methods are making a significant impact. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent and selective inhibitor. Computational modeling can be used to guide the selection and optimization of these fragments.

Multicomponent Reactions Featuring Biphenylboronic Acids

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.gov The incorporation of biphenylboronic acids, such as this compound, into MCRs represents a promising area for future research.

While the direct use of boronic acids in some classical MCRs like the Ugi or Passerini reactions can be challenging, their derivatives or related boron-containing species can participate in novel MCRs. mdpi.com For example, boronic acid derivatives have been used in the synthesis of complex heterocyclic structures through MCRs. acs.org

One strategy involves the in-situ formation of a reactive intermediate from the boronic acid, which then participates in the MCR. For instance, the oxidation of a boronic acid to a phenol (B47542) could then be followed by a Mannich-type reaction. Another approach is the design of new MCRs that are specifically tailored to the reactivity of boronic acids. This could involve the development of new catalysts that can activate the C-B bond towards nucleophilic attack or other transformations within the MCR cascade. researchgate.net

The development of stereoselective MCRs featuring chiral biphenylboronic acid derivatives is another exciting prospect. This could lead to the efficient synthesis of enantiomerically enriched complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-4-biphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or Miyaura borylation. For example:

- Suzuki coupling : Aryl halides (e.g., 2-methoxy-4-bromobiphenyl) react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80–100°C. Yields (~70–85%) depend on ligand choice and base (e.g., K₂CO₃ vs. Cs₂CO₃) .

- Miyaura borylation : Direct borylation of the aryl halide using Pd(dppf)Cl₂ as a catalyst and pinacolborane in dioxane. Oxygen-free conditions are critical to prevent boronic acid oxidation.

Q. Which purification techniques are optimal for isolating this compound, and how is purity validated?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) for polar impurities.

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity. Trace metal content (e.g., Pd residues) is quantified via ICP-MS .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H NMR (δ 7.2–7.8 ppm for biphenyl protons, δ 3.8 ppm for methoxy) and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

- Mass spectrometry : ESI-MS ([M-H]⁻ peak at m/z 257.1) and HRMS for molecular formula confirmation.

- IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-H bending at 800 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the methoxy and biphenyl groups influence reactivity in cross-coupling reactions?

The methoxy group (-OMe) is electron-donating, activating the boronic acid for nucleophilic attack in Suzuki couplings. However, steric hindrance from the biphenyl moiety can reduce reaction rates. Comparative studies with 4-methoxyphenylboronic acid (no biphenyl group) show faster coupling kinetics but lower regioselectivity .

Table 1 : Reactivity Comparison in Suzuki Coupling

| Compound | Reaction Rate (k, s⁻¹) | Yield (%) | Regioselectivity |

|---|---|---|---|

| This compound | 0.15 | 78 | High |

| 4-Methoxyphenylboronic acid | 0.35 | 85 | Moderate |

Q. How can contradictory data on catalytic efficiency in aqueous vs. anhydrous conditions be resolved?

Discrepancies arise from boronic acid stability:

Q. What strategies enhance selectivity in carbohydrate-binding studies for drug delivery applications?

The biphenyl moiety increases hydrophobic interactions with carbohydrate-binding proteins (e.g., lectins), while the boronic acid forms reversible esters with diols. Competitive assays using 2-formyl-4-methoxyphenylboronic acid ( ) show that substituents like formyl groups improve binding affinity (Kd = 1.2 μM) compared to unmodified analogs (Kd = 8.5 μM) .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

- Physiological pH (7.4) : Forms stable boronate esters with diols (e.g., fructose), but hydrolyzes slowly (t₁/₂ = 12 h).

- Acidic conditions (pH <5) : Rapid hydrolysis to phenylboronic acid and methanol.

- Thermal stability : Decomposes above 200°C (TGA data), requiring storage at –20°C in desiccated environments .

Q. What structural analogs of this compound exhibit unique bioactivity, and why?

- 4-(Methoxycarbonyl)phenylboronic acid : Higher solubility in polar solvents due to the ester group.

- 2-Fluoro-4-biphenylboronic acid : Fluorine’s electronegativity enhances electrophilicity, improving kinase inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for the methoxy analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.